Home > Products > Screening Compounds P72852 > (R)-Pyrrolidin-2-ylboronicacid
(R)-Pyrrolidin-2-ylboronicacid -

(R)-Pyrrolidin-2-ylboronicacid

Catalog Number: EVT-13238934
CAS Number:
Molecular Formula: C4H10BNO2
Molecular Weight: 114.94 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-Pyrrolidin-2-ylboronic acid is a boronic acid derivative characterized by its pyrrolidine ring structure, which is crucial in various organic synthesis and medicinal chemistry applications. This compound has garnered attention due to its ability to form reversible covalent bonds with diols and other nucleophiles, making it significant in biochemical interactions, particularly as an inhibitor of serine proteases. Its chemical formula is C9H18BNO4C_9H_{18}BNO_4 and it plays a vital role in the development of targeted therapeutics.

Source and Classification

(R)-Pyrrolidin-2-ylboronic acid can be sourced from various chemical suppliers and is classified under boronic acids. It is primarily used in organic synthesis, especially in the preparation of biologically active compounds. The compound has been studied for its potential as a fibroblast activation protein inhibitor, highlighting its relevance in cancer research and targeted therapies .

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-Pyrrolidin-2-ylboronic acid typically involves several steps:

  1. Boc Protection: The initial step often includes the protection of the amine group on pyrrolidine using tert-butyloxycarbonyl (Boc) to form N-Boc-pyrrolidine.
  2. Boronation: The protected pyrrolidine undergoes boronation to introduce the boronic acid functionality. This can be achieved through various methods, including the reaction of the N-Boc-pyrrolidine with boron reagents under controlled conditions .
  3. Deprotection: Finally, the Boc group is removed to yield (R)-Pyrrolidin-2-ylboronic acid.

The detailed synthetic pathway can vary based on specific reagents and conditions used, but generally follows this outlined process.

Molecular Structure Analysis

Structure and Data

(R)-Pyrrolidin-2-ylboronic acid features a pyrrolidine ring bonded to a boronic acid moiety. The molecular structure can be represented as follows:

Structure  R Pyrrolidin 2 ylboronic acid\text{Structure }\text{ R Pyrrolidin 2 ylboronic acid}

The compound exhibits chirality due to the presence of the pyrrolidine ring, which contributes to its biological activity. The key structural data includes:

  • Molecular Weight: Approximately 185.06 g/mol
  • Chemical Formula: C9H18BNO4C_9H_{18}BNO_4
Chemical Reactions Analysis

Reactions and Technical Details

(R)-Pyrrolidin-2-ylboronic acid participates in several chemical reactions, particularly those involving nucleophilic attack due to its boronic acid functionality. Notable reactions include:

  1. Formation of Covalent Bonds: It can react with diols to form stable complexes, which are reversible.
  2. Inhibition Mechanism: As a protease inhibitor, it interacts with the active sites of serine proteases, blocking substrate access and thereby inhibiting enzyme activity .

The reactivity of (R)-Pyrrolidin-2-ylboronic acid makes it a valuable tool in drug design and development.

Mechanism of Action

Process and Data

The mechanism of action for (R)-Pyrrolidin-2-ylboronic acid as an inhibitor involves:

  1. Binding to Active Sites: The boron atom forms a covalent bond with serine residues in the active site of proteases.
  2. Inhibition of Catalysis: This binding prevents substrate binding and subsequent catalysis, effectively inhibiting enzyme function.

Data from studies indicate that (R)-Pyrrolidin-2-ylboronic acid demonstrates high selectivity against specific proteases, making it an attractive candidate for therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(R)-Pyrrolidin-2-ylboronic acid exhibits several important physical and chemical properties:

  • Appearance: Typically appears as a white solid.
  • Solubility: Soluble in water and organic solvents such as methanol and ethanol.
  • Melting Point: Specific melting point data may vary but typically falls within a range consistent with similar compounds.

These properties are essential for understanding its behavior in biological systems and during synthesis.

Applications

Scientific Uses

(R)-Pyrrolidin-2-ylboronic acid has various applications in scientific research:

  1. Medicinal Chemistry: Utilized in designing inhibitors for serine proteases, contributing to drug discovery efforts targeting cancer and other diseases.
  2. Bioconjugation Chemistry: Its ability to form stable complexes with diols makes it useful in bioconjugation strategies for labeling biomolecules.
  3. Radiotracer Development: It has been incorporated into radiotracers for imaging studies targeting fibroblast activation protein, demonstrating its potential in diagnostic applications .
Introduction to (R)-Pyrrolidin-2-ylboronic Acid in Targeted Molecular Design

Biological Significance of Boronic Acid Motifs in Enzyme Inhibition

Boronic acids exhibit distinct advantages in enzyme inhibition due to their ability to form reversible covalent bonds with catalytic nucleophiles. The tetrahedral boronate anion mimics the transition state during peptide bond hydrolysis, conferring high binding affinity and selectivity. Structural studies of prolyl oligopeptidase family enzymes reveal that boronic acid inhibitors coordinate with the catalytic serine residue while allowing additional interactions with enzyme-specific subsites [3]. For example, crystallographic analysis of H-Ala-Ile-pyrrolidin-2-yl boronic acid bound to Porphyromonas gingivalis prolyl tripeptidyl aminopeptidase (PTP) demonstrates precise positioning within the active site, where boron forms a dative bond with Ser603 while the pyrrolidine ring occupies the S1 pocket [3]. This adaptability enables fine-tuning of selectivity profiles by modifying P2/P3 substituents.

Table 1: Enzyme Inhibition Profiles of Representative Boronic Acid-Based Inhibitors

CompoundFAP IC50 (nM)DPP IV IC50 (nM)PREP IC50 (nM)Selectivity (FAP/DPP IV)Selectivity (FAP/PREP)
Val-boroPro (1)70 ± 1022 ± 1980 ± 603.214
Linagliptin (2)370 ± 22.0 ± 0.2>100,000185>270
N-(4-Quinolinoyl)-Gly-boroPro3.7 ± 0.2>10,000110 ± 10>2,70030

Compared to cyanopyrrolidine warheads, boronic acids exhibit superior electrophilicity and transition state mimicry, often translating to enhanced potency. However, achieving selectivity over phylogenetically related prolyl peptidases (e.g., DPP IV, PREP) requires strategic molecular design. As illustrated in Table 1, N-(4-quinolinoyl)-Gly-boroPro achieves >2,700-fold selectivity against DPP IV by exploiting FAP’s tolerance for acylated P2 amines—a feature incompatible with DPP IV’s Glu205/Glu206 salt bridge [2] [6]. Nevertheless, FAP/PREP selectivity remains challenging due to structural conservation in their catalytic domains [6].

Role of FAP-Targeted Radiopharmaceuticals in Oncology

FAP is a transmembrane serine protease overexpressed in cancer-associated fibroblasts (CAFs) within the tumor microenvironment of epithelial carcinomas (e.g., breast, lung, colorectal). Its proteolytic activity promotes tumor invasion, metastasis, and immunosuppression, making it a compelling target for radiotheranostics [1] [5]. The restricted expression of FAP in healthy tissues (primarily healing wounds and benign fibrotic conditions) enables high tumor-to-background ratios for molecular imaging agents [5].

(R)-Pyrrolidin-2-ylboronic acid serves as the P1 pharmacophore in several investigational FAP inhibitors (FAPIs). Preclinical evaluation of gallium-68-labeled tracers highlights the impact of P2 residue engineering:

  • [⁶⁸Ga]Ga-SB02055: Features P2-glycine and exhibits low tumor uptake (1.08 ± 0.37 %ID/g) in HEK293T:hFAP xenografts, likely due to metabolic instability.
  • [⁶⁸Ga]Ga-SB04028: Incorporates P2-D-alanine, achieving tumor uptake of 10.1 ± 0.42 %ID/g—1.5× higher than clinical benchmark [⁶⁸Ga]Ga-PNT6555 (6.38 ± 0.45 %ID/g).
  • [⁶⁸Ga]Ga-SB04028 Tumor-to-Organ Ratios: Kidney (1.2), Liver (8.4), Muscle (24.5), demonstrating favorable pharmacokinetics for imaging [1] [4].

Table 2: Preclinical Profile of Boronic Acid-Based FAP-Targeted Tracers

TracerP2 ResidueTumor Uptake (%ID/g)Kidney Uptake (%ID/g)Tumor/Muscle RatioTumor/Liver Ratio
[⁶⁸Ga]Ga-SB02055Glycine1.08 ± 0.3715.2 ± 1.85.10.8
[⁶⁸Ga]Ga-SB04028D-Alanine10.1 ± 0.4212.5 ± 2.124.58.4
[⁶⁸Ga]Ga-PNT6555D-Alanine6.38 ± 0.4518.9 ± 3.415.75.6

The rapid renal clearance of these tracers (evidenced by high bladder accumulation) minimizes background radiation exposure [1] [5]. Emerging theranostic applications leverage isotopes like lutetium-177 or actinium-225 conjugated to the same targeting ligand for combined imaging and radioligand therapy [5].

Comparative Analysis of Pyrrolidine-Based vs. Cyanopyrrolidine FAP Inhibitors

The choice between boronic acid (boroPro) and cyanopyrrolidine (cyanoPro) warheads significantly impacts inhibitor pharmacodynamics:

  • Potency and Binding Kinetics: Boronic acids form reversible covalent complexes with catalytic serine, while nitriles engage in weaker dipole-dipole interactions. This often confers higher potency to boroPro derivatives. For instance, N-(4-quinolinoyl)-Gly-boroPro exhibits FAP IC₅₀ = 3.7 nM vs. 10.3 nM for its cyanoPro counterpart [2] [5].
  • Metabolic Stability: CyanoPro derivatives are susceptible to enzymatic reduction or hydrolysis, whereas boronic acids demonstrate superior in vivo stability. This explains the nominal tumor uptake of glycine-linked [⁶⁸Ga]Ga-SB02055 (boroPro) compared to clinically used cyanoPro-based FAPI-04 [1] [7].
  • Selectivity Optimization: CyanoPro inhibitors like FAPI-46 achieve high FAP/PREP selectivity (>1,000-fold) via 4,4-difluoropyrrolidine substitution, which sterically hinders PREP’s narrower S1 pocket. BoroPro derivatives leverage P3 modifications (e.g., quinoline → benzo[h]quinoline in SB03178) for enhanced selectivity [5] [6].

Table 3: Performance Comparison of Pyrrolidine-Based FAP Inhibitor Classes

ParameterBoroPro DerivativesCyanoPro DerivativesKey Advantage
FAP AffinityIC50 0.41–13.9 nMIC50 3.2–177 nMSuperior electrophilicity
Tumor RetentionModerate (e.g., SB04028)Rapid washout (e.g., FAPI-04)Reversible covalent binding
FAP/PREP Selectivity10–160-fold (e.g., ARI-3099)>1,000-fold (e.g., FAPI-46)Tunable via P3 engineering
Metabolic StabilityHigh (resistant to reductases)Moderate (nitrile hydrolysis)Suitable for therapy

P2 residue engineering critically modulates both inhibitor classes. While FAP exhibits a historical preference for P2-glycine, D-alanine substitutions enhance potency in boroPro scaffolds (e.g., [⁶⁸Ga]Ga-SB04028 vs. SB02055). This contrasts with cyanoPro inhibitors, where glycine remains optimal [1] [5]. The tolerance for D-alanine in boroPro derivatives arises from FAP’s flexible S2 subsite, which accommodates the methyl group via hydrophobic interactions [5].

Properties

Product Name

(R)-Pyrrolidin-2-ylboronicacid

IUPAC Name

[(2R)-pyrrolidin-2-yl]boronic acid

Molecular Formula

C4H10BNO2

Molecular Weight

114.94 g/mol

InChI

InChI=1S/C4H10BNO2/c7-5(8)4-2-1-3-6-4/h4,6-8H,1-3H2/t4-/m0/s1

InChI Key

VEBQYHFHXCAREJ-BYPYZUCNSA-N

Canonical SMILES

B(C1CCCN1)(O)O

Isomeric SMILES

B([C@@H]1CCCN1)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.